molecular formula C14H17NO4 B14453822 Diethyl [(E)-benzylideneamino]propanedioate CAS No. 76292-76-7

Diethyl [(E)-benzylideneamino]propanedioate

Cat. No.: B14453822
CAS No.: 76292-76-7
M. Wt: 263.29 g/mol
InChI Key: ICJFUKPEKNXDDZ-UHFFFAOYSA-N
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Description

Diethyl [(E)-benzylideneamino]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzylideneamino group attached to the propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(E)-benzylideneamino]propanedioate typically involves the condensation of diethyl propanedioate with benzaldehyde in the presence of an amine catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with benzaldehyde to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium ethoxide to facilitate the enolate formation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl [(E)-benzylideneamino]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl [(E)-benzylideneamino]propanedioate involves its interaction with various molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Diethyl propanedioate (Diethyl malonate): A simpler ester without the benzylideneamino group.

    Diethyl benzylidenemalonate: Similar structure but lacks the amino group.

Uniqueness: Diethyl [(E)-benzylideneamino]propanedioate is unique due to the presence of both the benzylidene and amino groups, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs.

Properties

CAS No.

76292-76-7

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

diethyl 2-(benzylideneamino)propanedioate

InChI

InChI=1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)15-10-11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3

InChI Key

ICJFUKPEKNXDDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N=CC1=CC=CC=C1

Origin of Product

United States

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